Retf-4NA
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Overview
Description
Mechanism of Action
Target of Action
RETF-4NA is a chymase substrate peptide . Chymase is a type of protease enzyme that is primarily found in mast cells, which play a crucial role in the immune response.
Mode of Action
This compound interacts with its primary target, chymase, by serving as a substrate for the enzyme. It is cleaved more avidly by α2-macroglobulin-bound chymase than the free, unbound form . This indicates that this compound has a specific affinity for the α2-macroglobulin-bound form of chymase.
Pharmacokinetics
It’s also worth noting that this compound is soluble to 2 mg/ml in 20% acetonitrile/water .
Result of Action
The cleavage of this compound by chymase could potentially lead to the generation of angiotensin II, given the known role of chymase in this process . This could result in vasoconstriction and an increase in blood pressure.
Biochemical Analysis
Biochemical Properties
Retf-4NA plays a significant role in biochemical reactions, particularly as a substrate for the enzyme chymase. It interacts with chymase and α2-macroglobulin, a protein that can bind to various biomolecules .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with chymase. It serves as a substrate for chymase, which can cleave it more avidly when the enzyme is bound to α2-macroglobulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Retf-4NA is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of protected amino acids to a growing peptide chain. The final product is obtained by deprotecting the peptide and purifying it using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Retf-4NA primarily undergoes hydrolysis reactions catalyzed by chymase. The hydrolysis of this compound results in the cleavage of the peptide bond, releasing 4-nitroaniline, which can be quantitatively measured .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions, with a pH range of 7-8, which is optimal for chymase activity. Common reagents used in these reactions include buffers such as phosphate-buffered saline (PBS) and enzyme solutions containing chymase .
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-nitroaniline, which serves as a measurable indicator of chymase activity .
Scientific Research Applications
Retf-4NA is widely used in scientific research to study chymase activity and its role in various biological processes. Some of its key applications include:
Comparison with Similar Compounds
Retf-4NA is unique in its high specificity and sensitivity for chymase. Similar compounds include:
Ac-RETF-pNA: Another chymase substrate with similar properties but different peptide sequences.
Suc-AAPF-pNA: A substrate for chymotrypsin, which lacks the specificity for chymase.
Boc-AAPF-pNA: Another chymotrypsin substrate with different peptide sequences.
This compound stands out due to its selective hydrolysis by chymase, making it a valuable tool in research focused on this enzyme .
Properties
IUPAC Name |
4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWUIJMQAZRNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N9O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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